molecular formula C12H11NO3 B372259 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 13680-12-1

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Cat. No. B372259
CAS RN: 13680-12-1
M. Wt: 217.22g/mol
InChI Key: BYZZDUWXRGPYJS-UHFFFAOYSA-N
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Description

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a chemical compound with the formula C12H11NO3 . It contains 27 atoms in total, including 11 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 29 bonds, including 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), and 1 Furane .

Scientific Research Applications

  • Synthesis Techniques and Structural Analysis :

    • The thermal reaction of 3-Nitrobenzo[b]furan with 1-diethylaminopropyne results in an addition product where an oxygen atom of the nitro group is transferred to the acetylene, providing insights into the reactivity of nitrobenzofurans (Wit et al., 1980).
    • A Pd/C catalyzed reaction in water enables efficient synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans, demonstrating a method that can tolerate various functional groups (Pal et al., 2003).
    • Hypervalent iodine-induced oxidative cyclization is utilized to synthesize various 3-alkyl-2-nitrobenzo[b]furans, offering an efficient functionalization method for these compounds (Lu et al., 2012).
    • The first synthesis of 4-, 5-, and 6-nitrobenzo[b]furans through Sonogashira cross-coupling reaction and subsequent cyclization demonstrates a novel approach to synthesizing these compounds (Dai & Lai, 2002).
  • Chemical Properties and Reactions :

    • Tandem conjugate addition reactions using 1-nitrocyclohexene and methyl 4-hydroxy-2-butynoate in the presence of potassium tert-butoxide yield a product, methyl cis-3a-nitrooctahydrobenzo[b]furan-Δ3, α-acetate, showcasing the scope of reactions involving nitrobenzo[b]furans (Yakura et al., 1998).
    • The gas-phase basicity of furan and its nitro derivatives, including 2-nitrofuran, has been analyzed, indicating the protonation preferences of these compounds and their potential in various chemical processes (Esseffar et al., 2002).
  • Potential Biological Activity and Applications :

    • The antibacterial activities of 2-nitrobenzo[b]furan derivatives have been evaluated, indicating considerable activities against various bacteria, highlighting their potential biomedical applications (Ohishi et al., 1985).
    • Compounds containing 2-nitrobenzo[b]furan structures have been synthesized and characterized, with potential in vitro screening for anti-leishmanial activity, suggesting a role in developing new medicinal treatments (Dias et al., 2015).

properties

IUPAC Name

8-nitro-1,2,3,4-tetrahydrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZZDUWXRGPYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Synthesis routes and methods

Procedure details

Following method A, potassium t-butoxide (37 g, 320 mmol) was added in portions to a cooled (2° C.) solution of cyclohexanone oxime (35 g, 300 mmol) in DMF (350 mL). The cooled reaction mixture was stirred for 20 minutes and then 1-chloro-4-nitrobenzene (50 g, 320 mmol) was added in portions. The reaction mixture was stirred at ˜10° C. for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture was concentrated under reduced pressure to remove the DMF and then treated with water (300 mL). The precipitate was collected by filtration and washed with water. Recrystallization of the crude material from isopropanol and column chromatography provided cyclohexanone O-(4-nitro-phenyl)-oxime (48 g). Cyclohexanone O-(4-nitro-phenyl)-oxime (48 g, 205 mmol) was dissolved in warm isopropanol (350 mL) and 12 N hydrochloric acid (94 mL) was added. The reaction mixture was heated to reflux for 3.5 hours and then cooled in an ice bath. The solid was collected by filtration, washed with water and cold isopropanol, and dried in an oven to give 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (33 g, 150 mmol). A mixture of 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (11 g, 50 mmol) and Raney nickel (˜11 g wet weight) in ethanol (200 mL) was hydrogenated at 50 PSI on a Parr shaker overnight. The mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was recrystallized from hexane to give 6,7,8,9-tetrahydro-dibenzofuran-2-YLAMINE (7.6 g). Mp 71-72° C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step Two

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